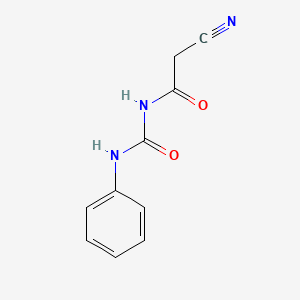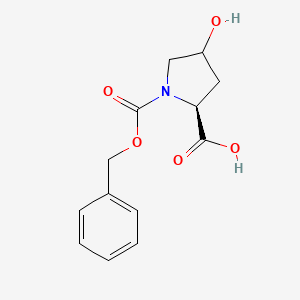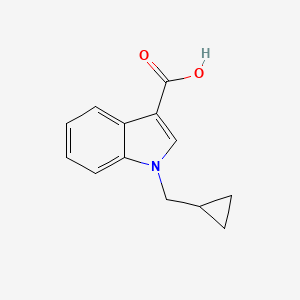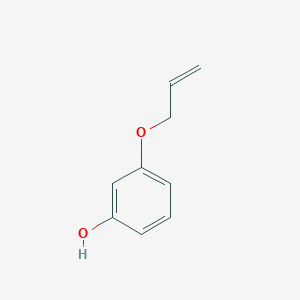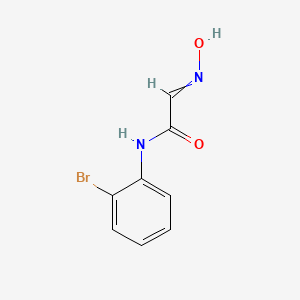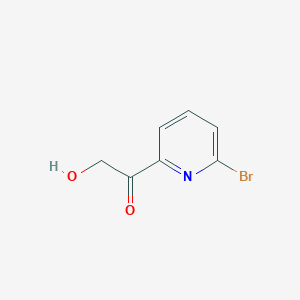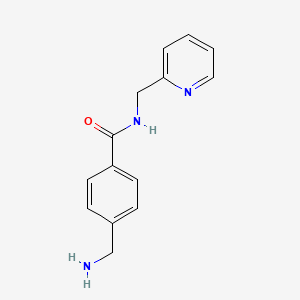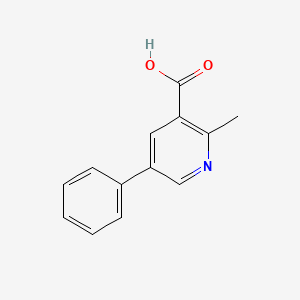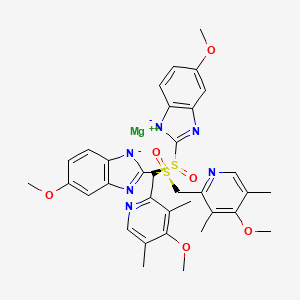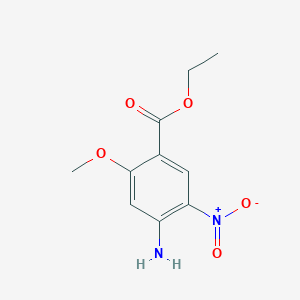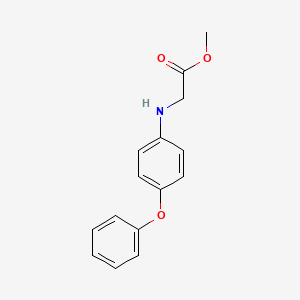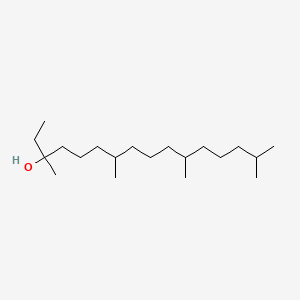![molecular formula C6H5FN2O3S B8788142 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of a fluorine atom at the 5-position and a carboxymethylthio group at the 4-position of the uracil ring imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid typically involves the fluorination of uracil derivatives followed by the introduction of the carboxymethylthio group. One common method includes the reaction of 5-fluorouracil with a thiol-containing reagent under controlled conditions to introduce the carboxymethylthio group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol group.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
科学研究应用
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The compound inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate, a nucleotide required for DNA replication, ultimately leading to cell death.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacking the carboxymethylthio group.
5-Fluoro-2’-deoxyuridine: Another fluorinated uracil derivative used in cancer treatment.
Tegafur: A prodrug of 5-fluorouracil used in chemotherapy.
Uniqueness
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid is unique due to the presence of the carboxymethylthio group, which may enhance its chemical stability and biological activity compared to other fluorinated uracil derivatives. This structural modification can potentially improve its pharmacokinetic properties and reduce side effects.
属性
分子式 |
C6H5FN2O3S |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C6H5FN2O3S/c7-3-1-8-6(12)9-5(3)13-2-4(10)11/h1H,2H2,(H,10,11)(H,8,9,12) |
InChI 键 |
SWXZGFHKXJMICH-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)NC(=C1F)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-](/img/structure/B8788076.png)
